molecular formula C16H28BNO4S B577444 2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester CAS No. 1260231-89-7

2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester

Cat. No.: B577444
CAS No.: 1260231-89-7
M. Wt: 341.273
InChI Key: WBLSTOYKKGMWGS-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C10H16BNO4S. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. The compound is known for its stability and reactivity, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester typically involves the reaction of 2-(tert-Butylamino)sulfonyl-phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylcarbonylamino)phenylboronic acid
  • 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid
  • 2-(tert-Butoxycarbonylaminomethyl)phenylboronic acid pinacol ester

Uniqueness

2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester is unique due to its combination of stability and reactivity. The presence of the tert-butylamino group enhances its solubility and makes it more versatile in various chemical reactions compared to similar compounds.

Properties

IUPAC Name

N-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-11-9-8-10-12(13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJZFAZENHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125510
Record name N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260231-89-7
Record name N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260231-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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